molecular formula C12H16O2 B2799748 Methyl 3-methyl-2-phenylbutanoate CAS No. 72615-27-1

Methyl 3-methyl-2-phenylbutanoate

Cat. No.: B2799748
CAS No.: 72615-27-1
M. Wt: 192.258
InChI Key: RHOGKBHFZYAOSG-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-phenylbutanoate: is an organic compound with the molecular formula C11H14O2. It is an ester derived from 3-methyl-2-phenylbutanoic acid and methanol. Esters like this compound are known for their pleasant fragrances and are often used in the flavor and fragrance industry.

Scientific Research Applications

Methyl 3-methyl-2-phenylbutanoate has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.

    Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, where esters are used to modify the solubility and bioavailability of drugs.

    Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

Although the exact mechanism of action for methyl 3-methyl-2-phenylbutanoate is not fully understood, it acts as a norepinephrine and dopamine reuptake inhibitor (NDRI). By blocking the reuptake transporters for these neurotransmitters, it increases their presence in the extraneuronal space, thereby prolonging their action. The compound is used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy .

  • Physical and Chemical Properties Analysis

    • Odor : Fruity (resembling apples or pineapples)
  • Preparation Methods

    Synthetic Routes and Reaction Conditions: Methyl 3-methyl-2-phenylbutanoate can be synthesized through the esterification of 3-methyl-2-phenylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture to drive the reaction to completion.

    Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.

    Chemical Reactions Analysis

    Types of Reactions:

      Oxidation: Methyl 3-methyl-2-phenylbutanoate can undergo oxidation reactions to form corresponding carboxylic acids.

      Reduction: Reduction of the ester can yield the corresponding alcohol.

      Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

    Common Reagents and Conditions:

      Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

      Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

      Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

    Major Products:

      Oxidation: 3-methyl-2-phenylbutanoic acid.

      Reduction: 3-methyl-2-phenylbutanol.

      Substitution: Various substituted esters or amides, depending on the nucleophile used.

    Comparison with Similar Compounds

      Ethyl 3-methyl-2-phenylbutanoate: Similar structure but with an ethyl group instead of a methyl group.

      Methyl 2-phenylbutanoate: Lacks the additional methyl group on the butanoate chain.

      Methyl 3-phenylbutanoate: Lacks the methyl group on the phenyl ring.

    Uniqueness: Methyl 3-methyl-2-phenylbutanoate is unique due to the presence of both a phenyl group and a methyl group on the butanoate chain, which can influence its reactivity and interactions with enzymes compared to other similar esters.

    Properties

    IUPAC Name

    methyl 3-methyl-2-phenylbutanoate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H16O2/c1-9(2)11(12(13)14-3)10-7-5-4-6-8-10/h4-9,11H,1-3H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RHOGKBHFZYAOSG-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)C(C1=CC=CC=C1)C(=O)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H16O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70874336
    Record name BENZENEACETIC ACID, ?-(1-METHYLETHYL)-, METHYL E
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70874336
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    192.25 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    72615-27-1
    Record name BENZENEACETIC ACID, ?-(1-METHYLETHYL)-, METHYL E
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70874336
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name methyl 3-methyl-2-phenylbutanoate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods I

    Procedure details

    Into the cathode chamber of an electrolytic cell divided with a diaphragm (asbestos) was placed a solution of 10 mmols of methyl phenylacetate, 12 mmols of isopropyl bromide and 1.0 g of tetramethylammonium tosylate in 30 ml of anhydrous dimethylformamide. Constant current electrolysis was conducted at 0.2 A/cm2 with use of lead for the anode and carbon for the cathode. After passing 1.5 F of electricity per mol of the methyl phenylacetate at 20° to 25° C., the cathode solution was added to a saturated aqueous solution of ammonium chloride and the mixture was extracted twice with ether. The ether was distilled off and the residue was purified by silica gel column chromatography using hexane-ethyl acetate (10:1), giving methyl α-isopropylphenylacetate in a yield of 80% and α-isopropylphenylacetic acid in a yield of 9%. The spectral data of the ester were as follows.
    [Compound]
    Name
    asbestos
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    0 (± 1) mol
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    10 mmol
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    12 mmol
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    Reaction Step Three
    Quantity
    1 g
    Type
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    Reaction Step Four
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    0 (± 1) mol
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    Reaction Step Five
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    0 (± 1) mol
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    30 mL
    Type
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    Reaction Step Seven

    Synthesis routes and methods II

    Procedure details

    23 g of sodium in small portions were added at -35° within 90 minutes to 1500 ml of liquid ammonia. After completion of the addition, 150 mg of iron-(III) nitrate.9H2O were added. To this suspension were added, while stirring vigorously, 150 g (1 mol) of phenylacetic acid methyl ester in 500 ml of absolute tetrahydrofuran and, half an hour later, 100 ml (1 mol) of isopropyl iodide were added dropwise. After completion of the addition, the ammonia was distilled off overnight. Water was added slowly to the liquid residue and the mixture was extracted with ether. The organic extracts were washed with water, dried over sodium sulfate and evaporated under reduced pressure, to obtain 165.8 g (87%) of 2-phenyl-3-methylbutyric acid methyl ester as a yellow oil which was used directly in the next step.
    Quantity
    23 g
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
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    150 g
    Type
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    Quantity
    100 mL
    Type
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    Reaction Step Two
    Quantity
    500 mL
    Type
    solvent
    Reaction Step Two
    Quantity
    150 mg
    Type
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    Reaction Step Three

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